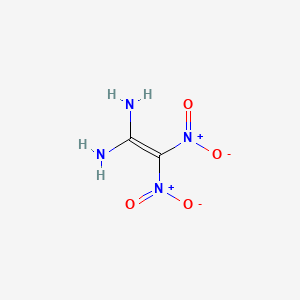

1,1-Diamino-2,2-dinitroethylene

Description

Historical Context and Significance in Energetic Materials Research

The synthesis of 1,1-Diamino-2,2-dinitroethylene was first reported in 1998 by researchers at the Swedish National Defence Research Institute (FOA), from which the acronym FOX-7 was derived researchgate.netwikipedia.org. It was discovered as an unexpected product resulting from the nitration of 2-methylimidazole (B133640) researchgate.netresearchgate.net. Some reports suggest it may have been synthesized earlier in the USSR in 1990 wikipedia.org.

The significance of DADNE in the field of energetic materials stems from its highly desirable balance of properties. It is an insensitive high explosive with performance characteristics comparable to established secondary explosives like RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine) and HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine), yet it exhibits significantly lower sensitivity to impact and friction aip.orgresearchgate.netnih.gov. This combination of high energy output and enhanced safety makes DADNE a promising candidate for applications where munition vulnerability is a critical concern, such as in insensitive munitions (IM) and solid rocket propellants semanticscholar.orgresearchgate.netscispace.com. The unique molecular packing in its crystalline form, which features extensive intermolecular hydrogen bonding within layers, is believed to be a key factor contributing to its low sensitivity, low solubility in common solvents, and high thermal stability iucr.org.

Scope of Academic Inquiry into DADNE

Academic research on DADNE is extensive, covering its fundamental chemistry and its applied properties as an energetic material. The primary areas of investigation include:

Synthesis and Chemical Reactivity: Initial synthetic routes were often complex and multi-stepped acs.org. A now more common method involves the nitration of commercially available 4,6-dihydroxy-2-methylpyrimidine (B75791) followed by hydrolysis acs.org. Researchers have also explored routes starting from 2-methylimidazole and nitromethane, with ongoing work to optimize reaction conditions and improve yields nih.govresearchgate.netacs.orgresearchgate.net. The "push-pull" nature of the molecule gives it a rich and sometimes surprising chemical reactivity, which has been explored through studies of nucleophilic and electrophilic substitution reactions, acid-base properties, and the synthesis of various derivatives, salts, and coordination complexes rsc.orgresearchgate.netnih.govrsc.org.

Structural and Physical Properties: The crystal structure of the most common polymorph, α-FOX-7, has been determined to be monoclinic with the space group P21/n scispace.comiucr.org. DADNE exhibits complex polymorphism, with α, β, and γ phases identified, and its structural stability under high pressure and temperature is an active area of research aip.orgaip.orgresearchgate.net. Physical properties such as solubility in various aprotic polar solvents have been systematically measured researchgate.netacs.org.

Thermal Decomposition: The thermal behavior of DADNE has been thoroughly investigated using techniques such as Differential Scanning Calorimetry (DSC), Differential Thermal Analysis (DTA), and Thermogravimetry (TG) aip.orgnih.gov. Studies show that its decomposition is a multi-stage process tandfonline.comnih.gov. The first stage involves the breaking of intramolecular and intermolecular hydrogen bonds, while the second stage sees the fracture of the carbon skeleton nih.gov. The gaseous products of decomposition include CO₂, NO, N₂O, and HCN, among others nih.govtandfonline.com.

Computational and Theoretical Studies: A significant body of research utilizes computational chemistry to model and predict the properties of DADNE. nasa.gov Methods like Density Functional Theory (DFT) and molecular dynamics have been employed to investigate its molecular geometry, bond dissociation energies, heats of formation, electronic structure, and the thermodynamic properties of its crystalline state earthlinepublishers.comnih.govresearchgate.netdtic.mil. These theoretical studies provide fundamental insights that complement experimental findings and help elucidate the mechanisms behind its stability and performance nih.govnih.gov.

Energetic Performance: The performance of DADNE as an explosive has been characterized both experimentally and through theoretical calculations. Key parameters such as detonation velocity, detonation pressure, and heat of explosion have been determined for the pure material and its formulations researchgate.netwikipedia.orgnih.gov. These studies consistently demonstrate its high performance, positioning it as a viable alternative to traditional energetic materials researchgate.net.

Data Tables

Table 1: General Properties of this compound (DADNE/FOX-7)

| Property | Value |

|---|---|

| IUPAC Name | 2,2-Dinitroethene-1,1-diamine |

| Chemical Formula | C₂H₄N₄O₄ |

| Molar Mass | 148.08 g/mol |

| Appearance | Bright yellow crystalline powder |

| Density | 1.885 g/cm³ |

| Melting Point | 238 °C (decomposes) |

| Detonation Velocity | 8870 m/s (estimated at density 1.885 g/cm³)8335 m/s (measured at density 1.756 g/cm³) |

Data sourced from researchgate.netwikipedia.org.

Table 2: Solubility of DADNE in Various Solvents at 20°C

| Solvent | Solubility ( g/100 mL) |

|---|---|

| N,N-Dimethylformamide (DMF) | 21 |

| N-Methyl-2-pyrrolidone (NMP) | 32 |

| Dimethyl sulfoxide (B87167) (DMSO) | ~45 |

| Acetone | <0.5 |

| Acetic Acid | <0.5 |

| Ethyl Acetate | <0.5 |

| Nitromethane | <0.5 |

| Acetonitrile | <0.5 |

Data sourced from researchgate.net.

Table 3: Crystallographic Data for α-FOX-7

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Lattice Parameter (a) | 6.9396 Å - 6.9410 Å |

| Lattice Parameter (b) | 6.5690 Å - 6.6374 Å |

| Lattice Parameter (c) | 11.315 Å - 11.3406 Å |

| Lattice Parameter (β) | 90.55° - 90.611° |

| Crystal Density | 1.907 g/cm³ |

Data sourced from scispace.comresearchgate.net.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dinitroethene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O4/c3-1(4)2(5(7)8)6(9)10/h3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHQFAMVYDIUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C([N+](=O)[O-])[N+](=O)[O-])(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70894014 | |

| Record name | 1,1-Diamino-2,2-dinitroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145250-81-3 | |

| Record name | 1,1-Diamino-2,2-dinitroethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145250-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FOX-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145250813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diamino-2,2-dinitroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOX-7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B2KYV7C3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Modifications of Dadne

Novel Synthetic Routes and Mechanistic Investigations

The synthesis of DADNE has evolved significantly since its inception, with researchers exploring various pathways to improve yield, reduce costs, and enhance safety. The most common synthetic strategies involve the nitration of heterocyclic precursors followed by hydrolysis.

One of the primary routes starts from 2-methylpyrimidine-4,6-dione (MPD). nih.gov This method involves the nitration of MPD using a mixture of nitric acid and sulfuric acid, followed by hydrolysis to yield DADNE. nih.gov Mechanistic studies and modeling of this synthesis have been undertaken to understand the reaction kinetics and optimize conditions. researchgate.net These investigations have focused on factors such as the molar ratio of reactants, reaction temperature, and time to maximize the yield of DADNE. For instance, optimized parameters have been identified as a molar ratio of HNO3/MPD of 8, a reaction time of 180 minutes, and a reaction temperature of 15°C.

Another significant synthetic pathway utilizes 4,6-dihydroxy-2-methylpyrimidine (B75791) (DHMP) as the starting material. The process involves the nitration of DHMP to form an intermediate, 4,6-dihydroxy-5,5-dinitro-2-(dinitromethylene)-2,5-dihydropyrimidine (DHDNDP), which is then hydrolyzed to produce DADNE. A key advantage of this method is the potential to control reaction conditions to prevent hazardous eruption or sudden frothing, making it more amenable to large-scale production.

The synthesis of DADNE from 2-methylimidazole (B133640) has also been reported. researchgate.netresearchgate.net This process involves the nitration of 2-methylimidazole, which leads to the formation of intermediates that are subsequently animated to produce DADNE. researchgate.net Theoretical and experimental studies have delved into the reaction mechanism, suggesting a rearrangement of a nitro group as a crucial step. researchgate.net

A more recent and potentially safer route for scale-up production avoids hazardous intermediates like dinitromethane (B14754101). This method also starts from a commercially available material and has been compared to other synthetic procedures, highlighting its enhanced process safety.

Furthermore, a novel method for synthesizing DADNE or its salts involves the reaction of an isourea derivative cation with a dinitromethane anion in a polar aprotic solvent like dimethylformamide (DMF). google.com The resulting DADNE anion can then be neutralized to yield the final product. google.com

Table 1: Comparison of Starting Materials for DADNE Synthesis

| Starting Material | General Process | Key Findings/Advantages |

| 2-Methylpyrimidine-4,6-dione (MPD) | Nitration followed by hydrolysis. nih.gov | Optimization of reaction parameters can significantly increase yield. researchgate.net |

| 4,6-Dihydroxy-2-methylpyrimidine (DHMP) | Nitration to DHDNDP followed by hydrolysis. | Controllable reaction conditions reduce hazards in large-scale synthesis. |

| 2-Methylimidazole | Nitration and subsequent animation of intermediates. researchgate.netresearchgate.net | Mechanistic studies indicate a key nitro group rearrangement. researchgate.net |

| Isourea derivative cation and dinitromethane anion | Reaction in a polar aprotic solvent. google.com | Provides an alternative synthetic pathway. google.com |

Synthesis of DADNE Isomers and Structural Analogs

Research into DADNE has extended to the synthesis of its isomers and structural analogs to explore new energetic materials with potentially superior properties. These efforts involve modifying the core DADNE structure to create novel compounds.

One area of investigation has been the synthesis of cyclic analogs of DADNE. These can be prepared by reacting 1,1-diiodo-2,2-dinitroethylene with alkyldiamines. This approach allows for the creation of cyclic structures incorporating the dinitro-diamino ethylene (B1197577) moiety.

The chemical reactivity of DADNE also allows for the synthesis of various heterocyclic compounds. For example, unexpected reactions of DADNE with hydrazino compounds have led to the formation of novel derivatives such as 2-methyl-5-nitro-1,2,3-triazole-4-amine (MNTzA). rsc.org This particular derivative, MNTzA, is considered a valuable intermediate for synthesizing more complex trisubstituted 1,2,3-triazole compounds. rsc.org

Another structural analog, 1,5-bis(1-amino-2,2-dinitrovinyl)carbonohydrazide (BADCh), has been synthesized through an unexpected reaction of DADNE. rsc.org This compound exhibits a distorted 'W' shape and possesses highly polarized carbon-carbon double bonds. rsc.org The synthesis of such analogs demonstrates the versatility of DADNE as a building block for more complex energetic molecules.

Table 2: Examples of DADNE Structural Analogs

| Analog Name | Synthetic Precursor(s) | Key Structural Feature(s) | Noted Properties/Applications |

| 2-Methyl-5-nitro-1,2,3-triazole-4-amine (MNTzA) | DADNE and a hydrazino compound. rsc.org | 1,2,3-triazole ring system. rsc.org | Intermediate for more complex triazole compounds. rsc.org |

| 1,5-Bis(1-amino-2,2-dinitrovinyl)carbonohydrazide (BADCh) | DADNE and a hydrazino compound. rsc.org | Two DADNE units linked by a carbonohydrazide bridge. rsc.org | Good thermal stability and lower sensitivity compared to RDX. rsc.org |

| Cyclic Analogs | 1,1-Diiodo-2,2-dinitroethylene and alkyldiamines. | Cyclic structure containing the dinitro-diamino ethylene unit. | Exploration of novel energetic ring systems. |

Derivatization Strategies for Tuned Energetic Material Characteristics

A significant focus of DADNE research is the derivatization of the parent molecule to tune its energetic properties, such as density, detonation velocity, and sensitivity to stimuli. These strategies aim to create new materials with an optimal balance of performance and safety.

Formation of Energetic Salts: One of the most explored derivatization strategies is the formation of energetic salts. DADNE can act as an acid and react with various bases to form salts. For instance, potassium and guanidinium (B1211019) salts of DADNE have been synthesized and characterized. nih.gov The thermal analysis of these salts indicates their exothermic nature. nih.gov The formation of salts with cations like rubidium and cesium has also been reported. These salts can exhibit energetic properties that surpass those of TNT and are comparable to RDX.

N-Functionalization: The amino groups of DADNE provide sites for N-functionalization, leading to a wide range of derivatives with tailored properties. Halogenated derivatives of DADNE have been synthesized, which can act as energetic materials and oxidizers. The introduction of halogen atoms can increase the density and modify the energetic output. Azo-bridged derivatives of DADNE have also been prepared, creating larger, more complex energetic molecules.

Furthermore, the reaction of DADNE with hydrazino compounds can lead to derivatives like 1-amino-1-hydrazino-2,2-dinitroethene (HFOX). acs.org This compound and its derivatives have been shown to possess good thermal stabilities, high densities, and excellent sensitivity values. acs.org

Co-crystallization: Co-crystallization is an emerging strategy to modify the properties of energetic materials without altering their chemical structure. By forming co-crystals of DADNE with other energetic compounds, such as HMX (cyclotetramethylene-tetranitramine), it is possible to create new crystalline structures with improved properties. These co-crystals can exhibit different sensitivities and thermal stabilities compared to the individual components, offering a pathway to fine-tune the performance of DADNE-based energetic materials.

The modification of crystal morphology is another approach to tune the properties of DADNE. For example, the preparation of spherical DADNE through crystallization techniques can lead to materials with different sensitivities and thermal behaviors compared to the raw, crystalline form. nih.gov

Table 3: Derivatization Strategies and Their Impact on DADNE Properties

| Derivatization Strategy | Example Derivative(s) | Impact on Energetic Properties |

| Salt Formation | Potassium, Guanidinium, Rubidium, and Cesium salts. nih.gov | Enhanced energetic performance, in some cases exceeding TNT and comparable to RDX. |

| N-Functionalization | Halogenated derivatives, Azo-bridged derivatives, Hydrazino derivatives (e.g., HFOX). acs.org | Increased density, modified energetic output, good thermal stability, and low sensitivity. acs.org |

| Co-crystallization | DADNE/HMX co-crystals. | Altered sensitivity and thermal stability compared to individual components. |

| Crystal Morphology Control | Spherical DADNE. nih.gov | Modified sensitivity and thermal decomposition characteristics. nih.gov |

Crystallographic and Polymorphic Investigations of Dadne

Crystal Structure Determination and Refinement

The crystal structure of the most stable ambient polymorph of FOX-7, the α-phase, has been determined to be monoclinic with the space group P21/n. scispace.comuhmreactiondynamics.org The unit cell contains four FOX-7 molecules. scispace.comuhmreactiondynamics.org The molecular structure is generally planar, and the crystal structure consists of wave-shaped layers formed by these molecules. scispace.comuhmreactiondynamics.org Within these layers, there is extensive intermolecular hydrogen bonding, with each oxygen atom of the nitro groups participating in two hydrogen bonds. uhmreactiondynamics.org These layers are held together by van der Waals forces. scispace.com

The refinement of crystallographic data is a crucial process to optimize the atomic model to best fit the experimental data while maintaining correct stereochemistry. phenix-online.org This involves adjusting parameters such as atomic coordinates, atomic displacement parameters, and occupancies. phenix-online.org For FOX-7, density functional theory (DFT) calculations have been employed to refine the positions of hydrogen atoms to better understand the hydrogen-bonding geometry. osti.gov The process of structure refinement involves using least-squares or maximum-likelihood targets to match the model-derived structure factors with the experimental data. phenix-online.org

Table 1: Crystallographic Data for α-FOX-7 at Ambient Conditions

| Parameter | Value | Reference |

| Crystal System | Monoclinic | scispace.comuhmreactiondynamics.org |

| Space Group | P21/n | scispace.comuhmreactiondynamics.org |

| Molecules per Unit Cell (Z) | 4 | scispace.comuhmreactiondynamics.org |

| a (Å) | 6.9410 - 6.9467 | scispace.comuhmreactiondynamics.org |

| b (Å) | 6.5690 - 6.6887 | scispace.comuhmreactiondynamics.org |

| c (Å) | 11.315 - 11.3500 | scispace.comuhmreactiondynamics.org |

| β (°) | 90.143 - 90.55 | scispace.comuhmreactiondynamics.org |

| Crystal Density (g/cm³) | 1.907 | scispace.com |

Polymorphism and Phase Transitions under Varying Conditions

FOX-7 exhibits a rich polymorphic behavior, transitioning to different crystal structures under the influence of temperature and pressure. acs.orgnih.govosti.govuab.edu Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. wikipedia.org These different forms, or polymorphs, can have distinct physical properties.

Under atmospheric pressure, FOX-7 undergoes several temperature-induced phase transitions. The stable α-phase transforms to the β-phase at approximately 111-117°C. nih.govaip.org This is a first-order phase transition accompanied by an abrupt change in volume. nih.gov Upon further heating, the β-phase transforms to the γ-phase at around 170-190°C. nih.gov Another polymorph, the δ-phase, has also been identified. acs.orgbibliotekanauki.pl The thermal expansion of all three phases (α, β, and γ) is linear but highly anisotropic. nih.gov

The transformation from the α- to β- and then to the γ-form involves a change in the molecular stacking from a wave shape to a more parallel, face-to-face π-π stacking. acs.org This is accompanied by an increase in molecular planarity. acs.org The thermal decomposition behavior is also influenced by the polymorphic form, with the γ-phase showing the lowest thermal stability. researchgate.net

Table 2: Temperature-Induced Polymorphs of FOX-7

| Phase | Transformation Temperature (°C) | Key Characteristics |

| α → β | ~111 - 117 | First-order transition, abrupt volume change. nih.govnih.govaip.org |

| β → γ | ~170 - 190 | nih.gov |

| γ → δ | ~155 (reported in one study) | scispace.com |

| ζ → γ | 160-180 | researchgate.net |

| ϵ | Stable at 0-105°C | researchgate.net |

Note: Transformation temperatures can vary slightly depending on the experimental conditions.

Under high pressure, FOX-7 undergoes a series of phase transitions. The ambient α-phase transforms to the α′-phase at pressures above 2 GPa. osti.govacs.org The α′-phase has the same monoclinic P21/n space group as the α-phase but with subtle molecular and intermolecular changes. osti.govacs.org A further transition to the ε-phase occurs at approximately 4.5 GPa. osti.govacs.org The ε-phase has a triclinic structure with the P1 space group, characterized by planar molecules and molecular layers. osti.govresearchgate.net This transition from wave-shaped layers in the α/α'-phases to planar layers in the ε-phase is a significant structural change. osti.gov

The compressibility of FOX-7 is anisotropic, which is consistent with its layered crystal structure. osti.gov The C-NO2 bond has been identified as the most compressible chemical bond under pressure. osti.govacs.org High pressure also leads to a significant reduction and homogenization of the lengths of hydrogen bonds, which strengthens the crystal structure. osti.gov The bulk modulus of FOX-7 is considerably higher in the ε-phase, indicating that the crystal becomes stiffer after the phase transition at 4.5 GPa. acs.org

The pressure-temperature phase diagram of FOX-7 reveals several triple points, where three phases coexist in equilibrium. acs.orgosti.govuab.edu For instance, an α–β–δ triple point is found at approximately 1 GPa and 300°C. acs.org

Table 3: Pressure-Induced Phases of FOX-7 at Room Temperature

| Phase | Transition Pressure (GPa) | Space Group | Key Structural Features | Reference |

| α | Ambient | P21/n | Wave-shaped layers | osti.govacs.org |

| α' | > 2 | P21/n | Subtle molecular changes from α-phase | osti.govacs.org |

| ε | > 4.5 | P1 | Planar molecules and layers | osti.govacs.orgresearchgate.net |

Crystal Growth Methodologies and Characterization

Single crystals of FOX-7 are essential for detailed crystallographic analysis. A common method for growing single crystals is from a solution of FOX-7 in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at room temperature. osti.gov The morphology of the resulting crystals is influenced by the solvent system and temperature. rsc.orgnih.gov For instance, studies have shown that the crystal shape of FOX-7 can be tuned from a slender hexagon to a diamond shape by adjusting the temperature in a DMSO/water mixed solvent. nih.govresearchgate.net

The use of different solvents can selectively affect the growth rates of different crystal faces, leading to varied crystal morphologies. rsc.org For example, crystals grown in acetic acid are dominated by three faces, whereas those grown in a vacuum exhibit six dominant faces. rsc.org The cooling crystallization method, sometimes combined with grinding, has been used to produce spherical FOX-7 particles, which can have improved thermal stability. rsc.orgtandfonline.com

Characterization of the grown crystals is performed using various techniques. X-ray diffraction (XRD) is fundamental for determining the crystal structure and phase purity. rsc.org Optical and scanning electron microscopy (SEM) are used to observe the crystal morphology and size. rsc.org

Computational and Theoretical Chemistry Approaches in Dadne Research

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, which are based on solving the electronic Schrödinger equation, provide fundamental information about the geometry, stability, and electronic characteristics of molecules. wikipedia.orgmiamioh.edu These calculations are crucial for understanding the intrinsic properties of DADNE that govern its performance and sensitivity as an energetic material.

Density Functional Theory (DFT) has become one of the most widely used quantum chemical methods for studying energetic materials due to its favorable balance of computational cost and accuracy. nih.govnih.gov DFT studies on DADNE have provided significant insights into its molecular structure, stability, and energetic properties. dtic.milresearchgate.net

Researchers have employed various DFT functionals, such as B3LYP and B3P86, combined with different basis sets like 6-31+G** and 6-311++G(d,p), to perform these calculations. researchgate.netearthlinepublishers.comdtic.mil A key finding from these studies is the significant role of intramolecular hydrogen bonding and electron delocalization in stabilizing the DADNE molecule. dtic.mildtic.mil This "push-pull" character, with electron-donating amino groups and electron-withdrawing nitro groups, contributes to its stability and is expected to reduce its sensitivity to impact and shock. dtic.milresearchgate.net

DFT calculations have been used to predict a range of properties for DADNE, including:

Molecular Geometry: Optimized geometries reveal a planar or near-planar structure for the molecule. dtic.mil

Heats of Formation: Solid, liquid, and gas phase heats of formation have been computationally predicted. dtic.mildtic.mil

Bond Strengths: The C-NO2 and C-NH2 bond dissociation energies have been calculated, showing them to be stronger than in typical nitro or amino compounds, a finding attributed to the molecule's electronic stabilization. dtic.mildtic.mil

Interaction with other molecules: Studies have investigated the interaction of DADNE with other substances, such as copper, finding that the metal atom can donate electron density to the DADNE molecule and alter the conformation of the nitro groups. earthlinepublishers.com

The table below summarizes some of the key properties of DADNE and its isomers calculated using DFT at the B3P86/6-31+G** level. dtic.mil

| Property | 1,1-diamino-2,2-dinitroethylene (1) | 1,2-diamino-1,2-dinitroethylene (cis) (2) | 1,1-diamino-1,2-dinitroethylene (3) |

| Relative Enthalpy at 298 K (kcal/mol) | 0 | +4 | +17 |

Table 1: Relative enthalpies of DADNE isomers calculated via DFT. Data sourced from Politzer et al. (1997). dtic.mil

Ab initio methods are quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP), and Coupled Cluster (CC), offer a systematic way to improve the accuracy of calculations, though at a significantly higher computational cost compared to DFT. wikipedia.orgudel.edu

While many studies on DADNE utilize DFT, high-level calculations are crucial for benchmarking and obtaining highly accurate data. For instance, calculations at the DFT B3P86/6-31+G** level represent a sophisticated approach to studying the molecule's properties. dtic.mil The use of such high-level methods is essential for achieving a precise understanding of the electronic structure, which includes the distribution of electrons and the nature of chemical bonds. researchgate.net These precise calculations of the electronic structure are fundamental to predicting the reactivity and energy release characteristics of DADNE. youtube.com

High-level electronic structure calculations can provide reliable data for:

Excited States: Understanding the electronic excited states is important for predicting photochemical behavior and initiation mechanisms under specific stimuli.

Benchmark Energies: Highly accurate energies can serve as a reference point to validate the performance of more computationally efficient methods like DFT for larger systems or more complex simulations.

Detailed Wavefunction Analysis: These methods provide a more detailed picture of the electron correlation, which is the interaction between electrons, offering deeper insights into bonding and reactivity.

A critical aspect of energetic materials research is understanding their decomposition mechanisms, which involves identifying the sequence of chemical reactions that occur upon initiation. Computational chemistry is a powerful tool for exploring these complex reaction pathways and identifying the high-energy transition states that control the reaction rates. nih.govarxiv.org

For DADNE, computational studies have explored various potential decomposition pathways. uhmreactiondynamics.org One proposed initial step involves the transfer of hydrogen atoms from the amino groups to the nitro groups, followed by the cleavage of the central C=C bond. uhmreactiondynamics.org Calculations have determined the energy barriers for these steps, indicating which pathways are more likely to occur. For example, the cleavage of the C-C bond after hydrogen transfer has been calculated to have a high activation barrier. uhmreactiondynamics.org

Another proposed decomposition route involves the initial cleavage of a C-NO2 bond. However, theoretical calculations suggest that other pathways, such as those involving intramolecular hydrogen transfer, may be energetically more favorable. uhmreactiondynamics.org The table below shows the calculated energy barriers for different proposed decomposition steps of DADNE.

| Reaction Pathway Step | Calculated Energy Barrier (kJ/mol) |

| C-C bond cleavage after H-transfer to form H2N-C(NO2H) | 322 |

| C-C bond cleavage after H-transfer to form HNC(NH2) | 309 |

| Unimolecular decomposition to HNCNH2 and HCO2 | 243 |

Table 2: Calculated energy barriers for various decomposition pathways of DADNE. Data sourced from Turner et al. uhmreactiondynamics.org

Recent advances in machine learning are also being applied to accelerate the prediction of transition state structures, which could significantly speed up the exploration of complex reaction networks for materials like DADNE. mit.edutechnologynetworks.comarxiv.org

Molecular Dynamics (MD) Simulations for DADNE Systems

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of a large number of molecules over time. wustl.edu This approach allows for the study of bulk properties, crystal structures, and the dynamic response of materials to external stimuli like changes in temperature and pressure.

Classical MD simulations use force fields, which are sets of empirical equations and parameters that describe the potential energy of a system as a function of its atomic coordinates. uiuc.eduyoutube.com These simulations treat atoms as classical particles moving according to Newton's laws of motion. wustl.edu

For DADNE, researchers have developed specific intermolecular force fields to accurately model the interactions between molecules in the solid state. nih.gov One such force field was developed using symmetry-adapted perturbation theory based on DFT [SAPT(DFT)], which provides a high-fidelity description of intermolecular forces. nih.gov

Using this force field, MD simulations have been performed to study the properties of the DADNE crystal. nih.gov These simulations have successfully predicted the crystal structure in very good agreement with experimental data. nih.gov Furthermore, MD simulations have been used to investigate the response of the DADNE crystal to changes in temperature and pressure. The results show a significant anisotropy in the crystal's response, meaning it behaves differently along different crystallographic directions, which is also in line with experimental observations. nih.gov These simulations provide crucial data for understanding how the material will behave under different storage and operational conditions. researchgate.net

Classical MD simulations are limited in that they cannot describe the breaking and forming of chemical bonds. uiuc.edu To simulate chemical reactions and energetic events like decomposition and detonation, reactive molecular dynamics methods are required. caltech.eduresearchgate.net One of the most prominent methods in this area is the ReaxFF (Reactive Force Field) approach. caltech.edunih.gov

ReaxFF uses a complex force field that can dynamically model chemical bond breaking and formation, allowing for the simulation of chemical reactions in large-scale systems. nih.gov This method has been widely applied to study the thermal decomposition of various energetic materials. caltech.edu

In the context of DADNE, reactive MD simulations can be used to:

Simulate the initial chemical steps of thermal decomposition under high temperatures and pressures.

Identify the key intermediate species and final products of decomposition. uhmreactiondynamics.org

Model the propagation of a detonation wave through the material.

Investigate the influence of factors like crystal defects or additives on the sensitivity and performance of DADNE.

By simulating the complex, rapid chemical reactions that occur during an energetic event, reactive MD provides an unparalleled atomistic view of phenomena that are extremely difficult to probe experimentally. researchgate.net

Computational Studies on Intermolecular Interactions in DADNE Crystals and Co-crystals

Computational and theoretical chemistry provides powerful tools to investigate the intricate network of intermolecular forces that govern the structure and properties of this compound (DADNE), also known as FOX-7. These non-covalent interactions, primarily hydrogen bonds and van der Waals forces, are decisive in determining the crystal packing, density, stability, and sensitivity of this energetic material. Theoretical models allow for a detailed examination of these forces at the molecular level, offering insights that are often difficult to obtain through experimental methods alone.

Hydrogen Bonding Networks and Their Influence on Crystal Packing

The structure of DADNE is characterized by a "push-pull" configuration, with electron-donating amino groups (-NH₂) and electron-withdrawing nitro groups (-NO₂). This electronic arrangement facilitates the formation of extensive and robust intermolecular and intramolecular hydrogen bonds. In the solid state, DADNE molecules arrange into two-dimensional layers, a structure heavily influenced by a network of N-H···O hydrogen bonds.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the nature and strength of these hydrogen bonds. These calculations reveal that the stability of the DADNE crystal lattice is largely derived from this intricate hydrogen-bonding network. The interactions create a layered structure, and the disruption of these bonds is a key factor in the initial stages of decomposition. hawaii.edursc.org For instance, computational models suggest that the presence of defects in the crystal, which disrupt the intermolecular hydrogen bonds, can lower the energy barriers for decomposition. hawaii.edursc.org

The influence of the crystal environment on decomposition pathways has been a significant focus of theoretical research. When a DADNE molecule undergoes decomposition within a crystal lattice (or a computationally simulated sheet), the energy required for certain reactions changes compared to the gas phase. This is attributed to the energy needed to break the existing hydrogen bonds with neighboring molecules. rsc.org

| Decomposition Pathway | Energy Barrier (Gas Phase) | Energy Barrier (Condensed Phase/Sheet) | Change in Barrier (kJ/mol) | Notes |

| -NO₂ to -ONO Isomerization (ts1) | 271.6 kJ/mol | 287.6 kJ/mol | +16.0 | Increase due to restriction by intermolecular hydrogen bonds. rsc.org |

| -NO₂ to -ONO Isomerization (ts1') | 296.5 kJ/mol | 291.9 kJ/mol | -4.6 | Slight decrease, making pathways more comparable in the crystal. rsc.org |

| C-NO₂ Dissociation | 251.3 kJ/mol | 321.5 kJ/mol | +70.2 | Increase due to breaking of three intermolecular hydrogen bonds. rsc.org |

| C-NH₂ Dissociation | 404.3 kJ/mol | 474.5 kJ/mol | +70.2 | Increase due to breaking of two intermolecular hydrogen bonds. rsc.org |

This table presents computationally derived energy barriers for various initial decomposition steps of DADNE, comparing the isolated molecule (gas phase) with a molecule within a simulated crystal sheet. The data highlights the significant stabilizing effect of the hydrogen-bonding network.

Van der Waals Interactions and Lattice Dynamics

While hydrogen bonds are the dominant directional force in DADNE crystals, van der Waals (vdW) interactions are crucial for accurately describing the total cohesive energy and the finer details of crystal packing. libretexts.orgbritannica.com Van der Waals forces are weaker, non-directional attractions arising from temporary fluctuations in electron density. wikipedia.orglibretexts.org In computational chemistry, accurately modeling these forces is essential for predicting crystal densities and lattice energies.

Modern DFT calculations often incorporate empirical dispersion corrections, such as Grimme's D3 method, to account for vdW interactions, which are typically underestimated by standard DFT functionals. hawaii.edursc.org The inclusion of these corrections has been shown to provide more accurate results for the structure and properties of molecular crystals like DADNE. hawaii.edu

To create a complete picture of the intermolecular forces, researchers develop intermolecular potential energy functions. One such approach involved using symmetry-adapted perturbation theory (SAPT) based on DFT to compute the interaction energies of 1008 different DADNE dimer configurations. researchgate.net These energies were then fitted to an analytical function (a Buckingham exp-6 form plus Coulombic terms) that describes the atom-atom interactions, including both short-range repulsion and long-range vdW attraction. researchgate.net

| Interaction Type | Description | Relevance to DADNE | Computational Approach |

| Hydrogen Bonding | Strong, directional interaction between an H atom on an N and an O atom on a neighboring molecule. | Dominates crystal packing, forming 2D layers; influences stability and decomposition pathways. rsc.org | DFT, Molecular Dynamics (MD) |

| Van der Waals (vdW) | Weaker, non-directional forces from fluctuating electron distributions (dispersion). | Contributes significantly to overall lattice energy, density, and interlayer cohesion. | DFT with dispersion corrections (e.g., Grimme's D3), SAPT, Buckingham potentials. hawaii.edursc.orgresearchgate.net |

| Electrostatic | Attraction/repulsion between permanent partial charges on atoms (e.g., positive H, negative O). | A key component of hydrogen bonds and the overall intermolecular potential. | Included in most quantum chemical calculations and force fields. researchgate.net |

This table summarizes the primary intermolecular interactions present in DADNE crystals and the computational methods used to study them.

These sophisticated force fields are then used in lattice dynamics simulations to study the collective motions of atoms within the crystal. researchgate.netias.ac.in Lattice dynamics calculations can predict the phonon dispersion curves and vibrational density of states, which are fundamental properties related to a material's heat capacity, thermal conductivity, and response to temperature and pressure. researchgate.netshapeev.com By simulating the vibrational modes of the DADNE crystal, scientists can gain insight into the mechanisms of phase transitions and the initial steps of thermal decomposition at a microscopic level. ias.ac.in Molecular dynamics simulations using these potentials can model the behavior of the crystal under various conditions, such as thermal expansion or compression, providing a dynamic view of how intermolecular forces govern the material's bulk properties. researchgate.net

Thermal Decomposition Mechanisms and Kinetics of Dadne

Mechanistic Studies of DADNE Thermolysis in Gas and Condensed Phases

Scientific investigations into how DADNE decomposes under heat have utilized a combination of experimental techniques—such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA)—and advanced computational modeling. researchgate.netnih.gov These studies have mapped out the initial chemical steps that lead to the compound's breakdown.

The decomposition of DADNE is initiated through several competing reaction pathways, with the dominant path being influenced by the material's phase. aip.orgrsc.org In the gas phase, where molecules are isolated, theoretical calculations suggest four primary initial routes:

Nitro-nitrite isomerization: A nitro group (-NO2) rearranges to a nitrite (B80452) group (-ONO), which is followed by the cleavage of the O-NO bond to release nitric oxide (NO). aip.orgrsc.orguhmreactiondynamics.org

Hydrogen transfer: A hydrogen atom moves from an amino group (-NH2) to one of the carbon atoms of the dinitro-substituted ethylene (B1197577) backbone. aip.orgrsc.orguhmreactiondynamics.org This pathway is considered dominant for isolated FOX-7 molecules due to a relatively low energy barrier. scispace.com

Direct C-NO2 bond cleavage: The bond connecting a nitro group to the carbon skeleton breaks, releasing nitrogen dioxide (NO2). aip.orgrsc.orguhmreactiondynamics.orgrsc.org

C-NH2 bond cleavage: The bond between an amino group and the carbon skeleton ruptures. rsc.orguhmreactiondynamics.org

In the condensed phase, the strong intermolecular hydrogen bonds within the crystal lattice significantly influence these pathways. rsc.orghawaii.edu The hydrogen transfer route, favored in the gas phase, is less likely in the solid state because the amino hydrogens are locked in these bonds, which raises the energy required to initiate the transfer. rsc.orgscispace.com Consequently, C-NO2 bond fission is often considered the principal step that triggers decomposition in solid DADNE. rsc.orgrsc.org

The activation energy—the minimum energy required to start a reaction—varies for each pathway and is a key indicator of the molecule's thermal stability. In the condensed phase, these energy barriers are generally higher than in the gas phase, reflecting the greater stability of the crystal structure. rsc.org

Calculated Activation Energies for Initial DADNE Decomposition Pathways

This table summarizes the calculated activation energies for the primary initial decomposition routes of DADNE in both the gas and condensed phases, as reported in various computational chemistry studies. The values highlight the energetic differences between the competing mechanisms.

| Decomposition Pathway | Phase | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Nitro-Nitrite Isomerization | Gas | 271.6 - 273 | rsc.orguhmreactiondynamics.org |

| Hydrogen Transfer (enamino-imino isomerization) | Gas | 203 - 210.9 | rsc.orguhmreactiondynamics.org |

| C-NO2 Bond Cleavage | Gas | 300 - 321.5 | rsc.orguhmreactiondynamics.orguhmreactiondynamics.org |

| C-NH2 Bond Cleavage | Gas | 461 - 474.5 | rsc.orguhmreactiondynamics.orguhmreactiondynamics.org |

| Hydrogen Transfer (in sheet model) | Condensed | 252.8 | uhmreactiondynamics.org |

Isomerization and bond cleavage are the two fundamental types of reactions governing the initial thermolysis of DADNE. aip.orgrsc.org

Isomerization refers to the rearrangement of atoms within the DADNE molecule to form a structural isomer. The most significant of these is the nitro-to-nitrite isomerization (-NO2 → -ONO). researchgate.netaip.org This process creates a less stable nitrite intermediate that readily decomposes by breaking the weak O-NO bond, releasing NO. rsc.orgscispace.comnih.gov Computational studies have identified this as a viable, though not always dominant, pathway. uhmreactiondynamics.orgscispace.com Another identified isomerization is the enamino-imino type, which involves a hydrogen shift. researchgate.net

Kinetic Modeling and Experimental Validation of Thermal Stability

To predict the long-term stability and reaction rates of DADNE under different temperature conditions, researchers develop kinetic models. These models are based on experimental data and are crucial for assessing the safety and performance of the material.

The rate of thermal decomposition is described by kinetic parameters, primarily the activation energy (Ea) and the pre-exponential factor (A), which are related by the Arrhenius equation. These parameters are determined experimentally using techniques like DSC and TGA, where the material is heated at different rates. researchgate.netnih.gov

One study using DSC and TG techniques reported an activation energy of 246.65 kJ/mol and a logarithm of the pre-exponential factor (log A) of 23.81 for the initial decomposition stage. researchgate.net Another investigation using isothermal experiments estimated an initial activation energy of 191 ± 4 kJ/mol. osti.gov The values can vary depending on the experimental conditions and the kinetic model used for analysis. For instance, values of 238.3 kJ/mol for the first decomposition peak and 322.4 kJ/mol for a second peak have also been reported. infona.pl

Reported Kinetic Parameters for DADNE Decomposition

This table presents experimentally determined and calculated kinetic parameters for the thermal decomposition of DADNE. The activation energy (Ea) represents the energy barrier for the reaction, while the pre-exponential factor (A) relates to the frequency of molecular collisions in the correct orientation.

| Parameter | Value | Method/Condition | Reference |

|---|---|---|---|

| Activation Energy (Ea) | 246.65 kJ/mol | DSC/TG Analysis | researchgate.net |

| log(A) (s⁻¹) | 23.81 | DSC/TG Analysis | researchgate.net |

| Reaction Order (n) | 1.5 | Early Stage Pyrolysis | researchgate.net |

| Activation Energy (Ea) | 191 ± 4 kJ/mol | Isothermal TG-DTA-FTIR-MS | osti.gov |

| Activation Energy (Ea) | 257.9 kJ/mol | Ultrafine FOX-7, DSC | nih.gov |

| log(A) (s⁻¹) | 24.6 | Ultrafine FOX-7, DSC | nih.gov |

| Activation Energy (Ea) | 238.3 kJ/mol | DSC (First Peak) | infona.pl |

The rate at which DADNE decomposes is sensitive to several environmental factors.

Phase (Condensed vs. Gas): The most significant environmental influence is the physical phase. In the condensed phase, strong intermolecular hydrogen bonds stabilize the DADNE molecules within the crystal lattice. rsc.orghawaii.edu This increases the energy required to initiate decomposition, making the material more thermally stable and slowing the decomposition rate compared to the gas phase. rsc.orghuji.ac.il

Temperature: As with most chemical reactions, the rate of DADNE decomposition increases with temperature. netnewsledger.com Higher temperatures provide the necessary energy to overcome the activation barriers of the initial decomposition pathways. nih.govmdpi.com

Pressure: The decomposition of DADNE is also affected by ambient pressure. Studies have shown that under high pressure, the decomposition behavior can change, for instance, showing different exothermic peaks in calorimetry measurements compared to ambient pressure. osti.gov

Crystal Structure and Morphology: DADNE can exist in different crystalline forms, or polymorphs (e.g., α, β, γ, δ), which have distinct thermal stabilities. researchgate.net The transition between these phases occurs at specific temperatures. osti.gov Furthermore, the particle size and morphology, such as preparing spherical or ultrafine crystals, can enhance thermal stability and alter energy release characteristics. nih.govnih.gov Ultrafine DADNE has been shown to have a higher decomposition temperature and a higher critical thermal explosion temperature. nih.gov

Co Crystallization and Supramolecular Design of Dadne Based Energetic Materials

Principles of Energetic Co-crystallization with DADNE as a Component

The primary goal of creating energetic co-crystals (ECCs) is to modulate the trade-off between performance (e.g., detonation velocity, density) and sensitivity (to impact, friction, or shock). bibliotekanauki.pl The unique molecular structure of DADNE makes it an excellent candidate for co-crystallization. researchgate.net Its structure features a "push-pull" system, with electron-donating amino groups and electron-withdrawing nitro groups attached to the same carbon-carbon double bond. researchgate.net This configuration creates a highly polarized molecule with distinct regions of positive and negative electrostatic potential, facilitating strong intermolecular interactions. bibliotekanauki.plresearchgate.net

The formation of DADNE-based co-crystals is governed by non-covalent interactions, primarily:

Hydrogen Bonding: The amino groups (-NH₂) in DADNE act as effective hydrogen bond donors, while the nitro groups (-NO₂) serve as acceptors. These interactions are crucial in assembling the crystal lattice and are a key factor in stabilizing the resulting co-crystal. nih.govresearchgate.net

π-π Stacking: The planar nature of the DADNE molecule and the presence of the C=C double bond allow for favorable π-π stacking interactions with other aromatic or planar co-formers, contributing to a denser and more stable crystal packing. nih.gov

By carefully selecting a co-former—which can be another energetic material or an inert molecule—it is possible to create a new crystalline solid with properties that are distinct from, and often superior to, the individual components. For instance, co-crystallizing a highly sensitive but powerful explosive with an insensitive one, like DADNE, can result in a material with reduced sensitivity without a prohibitive loss in performance. nih.gov

Design and Synthesis of DADNE Co-crystals and Energetic Salts

The design of DADNE-based materials begins with the selection of a suitable co-former. This selection is often guided by principles of molecular recognition and supramolecular synthon theory, which predicts how molecules will interact based on their functional groups. nih.gov For DADNE, potential co-formers are often compounds that can complement its hydrogen bonding capabilities, such as other explosives rich in nitro groups (e.g., TNT, HMX, CL-20) or various nitrogen-containing heterocycles. nih.govmdpi.com

Common synthesis methods for energetic co-crystals, which are applicable to DADNE, include:

Solvent Evaporation: This is the most common method, where stoichiometric amounts of DADNE and the co-former are dissolved in a suitable solvent. Slow evaporation of the solvent allows the co-crystal to form. bohrium.comresearchgate.netresearchgate.net The choice of solvent is critical as it influences solubility and crystal morphology. researchgate.netrsc.org

Grinding: Both dry and liquid-assisted grinding (where a small amount of solvent is added) can induce co-crystal formation by physically bringing the component molecules into close contact. researchgate.net The repeated grinding of DADNE has also been used to alter its own crystal morphology to achieve desired properties like improved thermal stability. rsc.org

Solvent/Non-solvent Method: This technique involves dissolving the components in a good solvent and then adding a non-solvent to induce rapid precipitation of the co-crystal. researchgate.net

Beyond co-crystals, DADNE can also be used to synthesize energetic salts. Due to its acidic nature, DADNE can be deprotonated to form an anion, which can then be combined with various cations to form salts. For example, potassium and guanidinium (B1211019) salts of DADNE have been synthesized. researchgate.netnih.gov These salts are a distinct class of energetic materials where the ionic interactions play a dominant role in the crystal structure and properties. nih.govdtic.milnih.gov A general method for synthesizing DADNE or its salts involves reacting an isourea derivative cation with a dinitromethane (B14754101) anion in a solution. google.com

Modulating Material Properties through Co-crystallization

A notable example is the CL-20/FOX-7 co-crystal, which has been investigated as a means to reduce the high sensitivity of CL-20, one of the most powerful conventional explosives. nih.govmdpi.com The formation of intermolecular hydrogen bonds between the two components helps to stabilize the CL-20 molecule within the crystal lattice, making it less susceptible to initiation.

The table below illustrates how co-crystallization can modify the properties of an energetic material, using a generic example of a DADNE co-crystal.

Table 1: Illustrative Properties of a DADNE Co-crystal vs. Pure Components

| Property | Component A (e.g., CL-20) | Component B (DADNE/FOX-7) | Co-crystal (A:B) |

|---|---|---|---|

| Density (g/cm³) | ~2.04 | ~1.89 | ~1.9-2.0 |

| Detonation Velocity (m/s) | ~9,500 | ~8,870 | ~9,000-9,400 |

| Impact Sensitivity (H₅₀, cm) | ~25 | >89 | >30 |

| Thermal Stability (T_dec, °C) | ~250 | ~235 | ~240-250 |

Note: The values for the co-crystal are hypothetical and serve for illustrative purposes to show the expected modulation of properties.

The choice of co-former directly dictates the types of intermolecular interactions present in the crystal, which in turn determines the crystal packing and the material's macroscopic properties. The introduction of a co-former alters the hydrogen-bonding network compared to that of pure DADNE. researchgate.net

In pure α-FOX-7, the crystal structure consists of two-dimensional wave-shaped layers held together by extensive intermolecular hydrogen bonds, with weaker van der Waals forces between the layers. researchgate.net When a co-former is introduced, this packing arrangement is disrupted and replaced by a new, three-dimensional architecture stabilized by interactions between DADNE and the co-former. For example, in a co-crystal with TNT, strong N-H···O hydrogen bonds would likely form between the amino groups of DADNE and the nitro groups of TNT. mdpi.com Additionally, NO₂-π stacking interactions between the nitro groups and the aromatic ring of the co-former can provide further stability. nih.gov

These new intermolecular forces can create a more tightly packed and robust crystal lattice, which can dissipate energy from mechanical stimuli more effectively, leading to reduced sensitivity. The specific geometry and strength of these interactions are paramount; for instance, stronger and more numerous hydrogen bonds generally lead to higher density and greater thermal stability. nih.govnih.gov

Computational chemistry plays a vital role in the modern design of energetic materials, offering predictive insights before committing to challenging and hazardous synthesis experiments. nih.gov Several computational methods are employed to screen for potential co-formers and to predict the structure and properties of DADNE-based co-crystals:

Molecular Dynamics (MD) Simulations: MD simulations are used to model the interactions between DADNE and potential co-formers. These simulations can predict binding energies, mechanical properties, and the most likely crystal packing arrangements. nih.gov MD has been used to study the intermolecular interactions in several CL-20-based co-crystals, including the CL-20/FOX-7 system. nih.govmdpi.comnih.gov

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure, stability, and vibrational frequencies of co-crystals. nih.gov This method can be used to calculate properties such as heats of formation, detonation velocities, and bond dissociation energies, which are crucial for assessing performance and sensitivity. nih.gov For instance, DFT can analyze how intermolecular hydrogen bonding affects the strength of the C-NO₂ or N-NO₂ bonds, which are often the trigger linkages for detonation. nih.gov

Modified Attachment Energy (MAE) Model: This model is specifically used to predict the crystal morphology (shape) of a compound when crystallized from different solvents. researchgate.netrsc.org Since crystal shape significantly influences sensitivity and processing characteristics, predicting and controlling it is of great importance. rsc.org Studies have successfully used the MAE model to predict the morphology of FOX-7 in various solvents, providing guidance for obtaining crystals with desired shapes. researchgate.netrsc.org

Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions within a crystal. It maps the regions of close contact between molecules, providing a detailed picture of the hydrogen bonds, π-π stacking, and other forces that stabilize the co-crystal structure. nih.gov

These computational tools allow researchers to perform virtual screenings of numerous co-former candidates, ranking them based on the predicted stability and properties of the resulting co-crystals. This rational, computation-driven approach accelerates the discovery and development of new DADNE-based energetic materials with tailored properties.

Advanced Methodologies and Future Directions in Dadne Research

Application of Machine Learning in DADNE Materials Science

The integration of machine learning (ML) and data-driven approaches is revolutionizing the field of energetic materials, offering powerful tools to accelerate the discovery and optimization of compounds like DADNE. mdpi.comosti.gov By leveraging large datasets and sophisticated algorithms, researchers can predict material properties and guide experimental efforts more efficiently than through traditional trial-and-error processes. mdpi.comresearchgate.net

Machine learning models provide a promising avenue for the rapid and accurate prediction of key properties of energetic materials. researchgate.net These models are trained on extensive datasets containing the chemical structures and experimentally determined properties of numerous compounds. researchgate.net For DADNE and other energetic materials, ML algorithms can forecast critical performance and safety parameters.

The general workflow for applying ML in energetic materials research involves several key stages: data preparation, feature extraction, model construction, and performance evaluation. mdpi.comresearchgate.net Supervised learning is a common approach, where an algorithm learns a function to predict a continuous property (regression) or a discrete category (classification) based on known material data. mdpi.com

Data-driven approaches, which form the foundation of ML, enable the screening of vast chemical spaces to identify new energetic molecules or formulations with desired characteristics. google.com For instance, a database of over 21,000 molecules with energetic functional groups has been assembled to train ML models for predicting density, detonation velocity, and detonation pressure. researchgate.net Such models can be applied to DADNE to explore the effects of structural modifications on its performance.

Table 1: Machine Learning Applications in Energetic Materials

| Application Area | Description | Relevant ML Techniques | Potential Impact on DADNE Research |

|---|---|---|---|

| Property Prediction | Forecasting key performance and safety metrics like detonation velocity, pressure, sensitivity, and thermal stability. researchgate.netgoogle.com | Kernel Ridge Regression (KRR), Deep Neural Networks (DNNs), Graph Neural Networks (GNNs). researchgate.netresearchgate.net | Rapid screening of DADNE derivatives and formulations; reducing the need for extensive experimental testing. |

| Inverse Material Design | Generating novel molecular structures that possess a desired set of properties. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). researchgate.net | Designing new DADNE-based molecules with tailored performance-to-sensitivity ratios. |

| Synthesis Optimization | Predicting optimal reaction conditions to maximize yield and purity while ensuring safety. | Reinforcement Learning, Bayesian Optimization. osti.gov | Improving the efficiency and safety of DADNE synthesis processes. |

Data-driven innovation relies on the use of advanced algorithms and large datasets to convert raw information into actionable insights. numberanalytics.com In the context of DADNE research, this involves aggregating data from both computational modeling and physical experiments to build comprehensive models. osti.gov These approaches help identify complex relationships between molecular structure, crystal morphology, and macroscopic properties that may not be apparent through traditional analysis. osti.gov

Emerging Spectroscopic and Analytical Techniques for DADNE Characterization

The characterization of DADNE's structure, purity, and decomposition behavior is critical for understanding its properties and ensuring its safe handling. Researchers are increasingly employing a suite of emerging and advanced analytical techniques to gain deeper insights.

One such technique is Terahertz Time-Domain Spectroscopy (THz-TDS) , which has been used to identify characteristic absorption peaks for DADNE at 1.59 and 2.12 THz. mdpi.com This non-destructive technique provides unique spectral fingerprints for energetic materials.

Laser-Induced Breakdown Spectroscopy (LIBS) is another powerful tool for the elemental and molecular fragment analysis of energetic compounds. mdpi.com It offers non-contact, rapid, and highly sensitive detection, making it suitable for identifying explosive residues. mdpi.com

The thermal decomposition of DADNE has been studied in detail using coupled techniques such as Thermogravimetric analysis-Differential Scanning Calorimetry-Infrared Spectroscopy-Mass Spectrometry (TG-DSC-IR-MS) . researchgate.net This method provides comprehensive information about mass loss, heat flow, and the evolution of gaseous decomposition products simultaneously.

Recent studies on the photochemistry of solid DADNE have utilized isomer-selective single photon ionization coupled with reflectron time-of-flight mass spectrometry (ReTOF-MS) . uhmreactiondynamics.orgacs.org This sophisticated setup allowed for the investigation of initial decomposition pathways at low temperatures, revealing a nitro-to-nitrite isomerization followed by bond rupture. uhmreactiondynamics.orgacs.org These experiments also led to the first-time detection of molecular oxygen as a decomposition product, a significant finding that indicates DADNE can provide its own oxidant upon decomposition. uhmreactiondynamics.orgacs.org

Table 2: Advanced Analytical Techniques for DADNE Characterization

| Technique | Information Obtained | Specific Findings for DADNE | Reference |

|---|---|---|---|

| Terahertz Time-Domain Spectroscopy (THz-TDS) | Vibrational modes in the far-infrared region, unique spectral fingerprint. | Characteristic absorption peaks located at 1.59 and 2.12 THz. | mdpi.com |

| Laser-Induced Breakdown Spectroscopy (LIBS) | Elemental composition and molecular fragments. | General applicability for detecting energetic materials. | mdpi.com |

| TG-DSC-IR-MS | Thermal stability, decomposition temperatures, heat release, and gaseous products. | Characterization of the full thermal decomposition process of nGO-metal-FOX-7 composites. | researchgate.net |

| UV Photolysis with ReTOF-MS | Initial isomerization and decomposition pathways under irradiation. | Documented nitric oxide (NO) loss and a nitro-to-nitrite isomerization pathway; first detection of molecular oxygen as a decomposition product. | uhmreactiondynamics.orgacs.org |

| X-ray Diffraction (XRD) | Crystal structure and phase transitions. | Used to study phase transitions of FOX-7 and confirm crystal form after processing. | dtic.milenergetic-materials.org.cn |

Green Chemistry Principles in DADNE Synthesis and Processing

The synthesis and processing of energetic materials traditionally involve hazardous reagents and energy-intensive conditions. Applying the principles of green chemistry to DADNE production is a key area of research, aiming to enhance safety, reduce environmental impact, and improve efficiency. mdpi.com

A significant advancement is the development of synthesis routes that avoid dangerous nitration steps. One such method involves the reaction of an isourea derivative cation with a dinitromethane (B14754101) anion in a solution at a relatively low temperature (50-70°C). google.com This process is inherently safer than traditional nitration and allows for the product to be precipitated and filtered, simplifying purification. google.com

Green chemistry principles also extend to the processing of DADNE, particularly in recrystallization, which is performed to control particle size and morphology, thereby improving safety and performance. dtic.milenergetic-materials.org.cn The choice of solvent is a critical factor. While DADNE has good solubility in strong polar solvents like Dimethyl sulfoxide (B87167) (DMSO) and N-methyl-2-pyrrolidone (NMP), research has focused on using solvent/anti-solvent systems to control crystallization. nih.govsciencemadness.orgresearchgate.net The use of water as an anti-solvent is a notable green practice. dtic.mil

Furthermore, advanced processing techniques like microfluidic crystallization are being explored. nih.gov This method allows for the precise control of particle size and morphology, leading to the production of ultrafine DADNE with a narrower particle size distribution and enhanced sphericity compared to traditional batch methods. nih.gov Such precise control can improve the material's thermal stability and energy release efficiency while minimizing solvent usage and waste. nih.gov

Table 3: Green Chemistry Approaches in DADNE Synthesis and Processing

| Area | Green Chemistry Principle | Specific Application to DADNE | Benefit |

|---|---|---|---|

| Synthesis | Safer Chemistry | Reaction of an isourea derivative with a dinitromethane anion, avoiding a hazardous nitration step. google.com | Reduced risk of explosion during synthesis. |

| Synthesis | Energy Efficiency | Synthesis proceeds at a comparatively low temperature (e.g., 70°C). google.com | Lower energy consumption and safer reaction conditions. |

| Processing | Use of Safer Solvents/Auxiliaries | Recrystallization using solvent/anti-solvent systems, such as DMSO/water. dtic.milnih.gov | Reduces reliance on more hazardous organic solvents. |

| Processing | Process Intensification & Waste Prevention | Microfluidic crystallization to produce ultrafine particles with controlled morphology. nih.gov | Precise control over product attributes, potentially less solvent waste, and improved consistency. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for FOX-7, and how can reaction conditions be systematically optimized for reproducibility?

- Methodology : FOX-7 is typically synthesized via condensation of acetamidine hydrochloride with malonate derivatives, followed by nitration and hydrolysis. Key parameters include solvent selection (e.g., CH₂Cl₂ for controlled nitration), reaction time (6–8 hours for high yields), and temperature (0–5°C during nitration). Post-synthesis purification via recrystallization in DMSO or DMF ensures purity >98% .

- Validation : Monitor yield and purity using HPLC (retention time ~4.3 min) and characterize intermediates via IR (C=C stretch at 1620 cm⁻¹) and NMR (NH₂ peaks at δ 6.8–7.2 ppm) .

Q. How can thermal decomposition kinetics of FOX-7 be accurately determined using non-isothermal methods?

- Methodology : Employ differential scanning calorimetry (DSC) at heating rates of 2–20 K/min. Apply the Kissinger equation (ln(β/Tₚ²) vs. 1/Tₚ) to calculate activation energy (Eₐ ~220 kJ/mol) and pre-exponential factor (lnA ~30 s⁻¹) .

- Data Interpretation : FOX-7 exhibits two decomposition stages: initial endothermic phase (160–180°C) and rapid exothermic decomposition (>200°C). Adiabatic time-to-explosion (TTE) is ~120 ms under 240°C conditions .

Q. What structural features contribute to FOX-7’s low mechanical sensitivity?

- Methodology : Analyze crystal structure via single-crystal XRD, revealing infinite 2D hydrogen-bonded layers (N–H···O interactions, d = 2.65 Å) that dissipate impact energy. Compare sensitivity metrics: impact sensitivity (IS) >20 J (vs. RDX: 7.4 J) and friction sensitivity (FS) >360 N (vs. HMX: 112 N) .

- Experimental Validation : Perform nanoindentation tests to measure hardness (H = 0.5–0.8 GPa) and elastic modulus (E = 10–15 GPa), correlating anisotropy with slip planes in the (001) direction .

Advanced Research Questions

Q. How do phase transitions (α→β→γ) in FOX-7 affect its thermodynamic stability and reactivity?

- Methodology : Use temperature-dependent FTIR and synchrotron XRD to track structural changes. The α→β transition (~115°C) involves lattice expansion (ΔV ~3%), while β→γ (>160°C) disrupts H-bonding networks, increasing reactivity .

- Computational Support : Density functional theory (DFT) simulations show β-phase stabilization via entropy-driven disordering of nitro groups (ΔS ~15 J/mol·K) .

Q. What drives the anisotropic thermal expansion and mechanical properties of FOX-7 crystals?

- Methodology : Conduct thermal expansion measurements using high-resolution XRD. Anisotropy ratios along crystallographic axes: α_a = 50 ppm/K, α_b = 35 ppm/K, α_c = 20 ppm/K. Molecular dynamics (MD) simulations attribute this to directional π-π stacking and H-bonding .

- Implications : Anisotropy reduces crack propagation in the (010) plane, critical for designing pressed pellets with controlled orientations .

Q. What are the primary decomposition pathways of FOX-7 under high-pressure or high-temperature conditions?

- Methodology : Use ab initio calculations (e.g., ReaxFF) to identify initial decomposition steps: nitro-to-nitrite isomerization (Eₐ ~180 kJ/mol) followed by C–N bond cleavage. Validate via time-resolved mass spectrometry (TRMS) detecting NO₂ and HCN fragments .

- High-Pressure Studies : Diamond anvil cell (DAC) experiments show pressure-induced amorphization above 15 GPa, altering decomposition kinetics .

Q. How do FOX-7 molecules interact with metal surfaces (e.g., Al, Cu), and what implications does this have for composite energetic materials?

- Methodology : Perform periodic DFT calculations to model adsorption on Al(111). FOX-7 adsorbs via nitro-O atoms (adsorption energy ~2.1 eV), forming Al–O bonds. Experimental validation via XPS shows surface nitration (N 1s peak at 407 eV) .

- Application : Enhanced interfacial bonding in Al/FOX-7 composites improves energy release by 12% compared to traditional formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.